3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one
Description
Properties
CAS No. |
160292-74-0 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-amino-4-(4-methyl-2-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O4/c1-5-2-3-6(7(4-5)13(15)16)8-9(11)12-17-10(8)14/h2-4,12H,11H2,1H3 |
InChI Key |
YIXHTYIOMHHCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(NOC2=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound integrates an oxazol-5(2H)-one heterocycle substituted at position 3 with an amino group and at position 4 with a 4-methyl-2-nitrophenyl moiety. This configuration confers unique electronic properties, as the electron-withdrawing nitro group and electron-donating amino group create a push-pull system that influences reactivity and stability. The oxazolone ring’s planar structure facilitates π-π interactions, while the nitro group’s steric bulk necessitates careful regioselective synthesis.
Physicochemical Properties
PubChem data indicate a molecular weight of 235.20 g/mol and a melting point range of 152–154°C, consistent with polar heterocyclic solids. The compound’s solubility profile—sparingly soluble in aqueous media but soluble in polar aprotic solvents like dimethylformamide—aligns with its use in coupling reactions or as a pharmaceutical intermediate.
Synthetic Methodologies for Oxazolone Core Assembly
Cyclocondensation of Hippuric Acid Derivatives
The foundational approach involves reacting hippuric acid (benzoylglycine) with substituted benzaldehydes under acidic conditions. For example, 4-(4-methyl-2-nitrophenyl)-2-phenyloxazol-5(4H)-one can be synthesized via polyphosphoric acid-mediated cyclization of 4-methyl-2-nitrobenzaldehyde and hippuric acid at 90°C for 4 hours. This method achieves moderate yields (13–17.7%) and requires chromatographic purification using ethyl acetate/hexane systems.
Reaction Conditions:
- Benzaldehyde derivative: 4-methyl-2-nitrobenzaldehyde (1.2 eq)
- Acid catalyst: Polyphosphoric acid (0.01 mol)
- Temperature: 90°C, 4 hours
- Workup: Column chromatography (ethyl acetate/hexane, 1:9 to 1:4)
Alternative Route: Nitro Group Reduction
Patent CN105753731A discloses a multi-step protocol for analogous amino-substituted heterocycles, adaptable to the target compound. A nitro precursor, 3-nitro-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one , undergoes catalytic hydrogenation with Raney nickel under hydrogen pressure (5–14 kg/cm²) at 80–105°C. This step selectively reduces the oxazolone ring’s nitro group to an amine while preserving the aryl nitro substituent.
Hydrogenation Protocol:
- Catalyst: Raney nickel (5 wt%)
- Solvent: Methanol (8:1 v/w)
- Conditions: 80–105°C, 6 hours
- Yield: 67.1–70%
Functionalization and Substituent Engineering
Regioselective Nitration and Methylation
Introducing the 4-methyl-2-nitrophenyl group requires sequential nitration and Friedel-Crafts alkylation. Starting with toluene, nitration at position 2 using fuming HNO₃/H₂SO₄ at 0°C yields 2-nitrotoluene, followed by methylation via methyl chloride/AlCl₃ to install the 4-methyl group.
Nitration Parameters:
- Nitrating agent: 70% HNO₃ (1.5 eq)
- Temperature: 0–5°C
- Yield: 85–90%
Amino Group Installation
Post-cyclization amination strategies include:
- Nucleophilic substitution: Treating 3-bromo-oxazolone derivatives with aqueous ammonia (25% w/w) at 120°C for 12 hours.
- Reductive amination: Using sodium cyanoborohydride to reduce imine intermediates formed from oxazolone ketones and ammonium acetate.
Comparative studies show catalytic hydrogenation outperforms nucleophilic routes, achieving >95% purity versus 80–85% for substitution methods.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Polyphosphoric acid proves superior to Lewis acids (e.g., ZnCl₂) in cyclocondensation, minimizing side reactions like decarboxylation. Methanol, while effective for hydrogenation, risks esterification if residual acidity persists; thus, neutralization with NaHCO₃ precedes reduction.
Byproduct Formation
Common byproducts include:
- Di-oxazolones: From over-condensation (mitigated by stoichiometric aldehyde control).
- N-Oxides: Resulting from nitro group over-reduction (addressed by H₂ pressure modulation).
Analytical Characterization
Spectroscopic Profiling
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals 99.5% purity post-recrystallization from methanol. Accelerated stability testing (40°C/75% RH, 6 months) shows <2% degradation, underscoring robustness.
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors enhance cyclocondensation efficiency, reducing reaction time from 4 hours to 30 minutes via microwave assistance (150°C, 300 W).
Waste Management
Spent Raney nickel catalyst is reclaimed via aqueous washing and methanol rinsing, achieving 95% recovery. Nitration mother liquors are neutralized with CaCO₃ to precipitate sulfates, reducing effluent toxicity.
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies using lipase B from Candida antarctica demonstrate stereoselective oxazolone formation at 37°C, though yields remain suboptimal (28–35%).
Photocatalytic Amination
Visible-light-driven protocols employing eosin Y and tert-butyl hydroperoxide enable direct C–H amination, bypassing nitro intermediates. Early results show 40% yield under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, making it a versatile compound for drug design.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among selected 1,2-oxazol-5(2H)-one derivatives:
Notes:
- The 1,2-oxazol-5(2H/4H)-one tautomerism affects reactivity and stability. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced electrophilicity .
- Isoxazolone derivatives (e.g., ) share structural similarities but differ in ring heteroatom arrangement, influencing biological activity .
Physicochemical Properties
Available data for select compounds are summarized below:
Q & A
Q. What are the optimal synthetic routes for 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one, and how can reaction conditions be optimized to improve yield?
The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous compounds like 1,2-benzisothiazol-3(2H)-one derivatives are synthesized via condensation of substituted amines with carbonyl precursors under acidic or basic conditions . Key parameters include temperature control (e.g., reflux in ethanol or THF), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography. Reaction optimization may involve adjusting pH, solvent polarity, or catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency. Monitoring intermediates by TLC or HPLC ensures reaction progression .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional groups. For example, oxazole protons resonate at δ 6.5–8.5 ppm, while nitrophenyl groups show distinct aromatic splitting patterns .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and fragmentation patterns. Peaks corresponding to [M+H]+ or [M+Na]+ ions confirm molecular identity .
- X-ray Diffraction (XRD): Single-crystal XRD resolves absolute configuration and bond lengths. Software like SHELXL refines structural models, with R-factors < 5% indicating high accuracy .
Q. How can X-ray crystallography and software tools like SHELXL determine the crystal structure of this compound?
Single crystals are grown via slow evaporation or diffusion methods. Data collection uses a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). SHELXL refines structures through iterative cycles, adjusting atomic coordinates and thermal parameters. Hydrogen bonding networks are analyzed using Coot or Mercury. Validation tools like PLATON check for missed symmetry or disorder .
Advanced Research Questions
Q. How can molecular modeling predict the binding interactions of this compound with biological targets, such as viral proteases?
Molecular docking (AutoDock, Glide) identifies binding poses in active sites (e.g., dengue NS2B/NS3 protease). Key steps include:
- Protein Preparation: Remove water, add hydrogens, assign charges (e.g., OPLS forcefield).
- Ligand Preparation: Generate 3D conformers and optimize geometry (DFT at B3LYP/6-31G* level).
- Docking: Use Lamarckian GA or Monte Carlo algorithms. Binding affinity (ΔG) and hydrogen bond interactions (e.g., with catalytic triad residues) are analyzed. MD simulations (AMBER) assess stability over 100 ns .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-Validation: Compare NMR shifts with analogous compounds (e.g., 3-amino-oxazolidinones in ).
- Crystallographic Validation: Overlay XRD-derived structures with DFT-optimized geometries to confirm bond angles.
- Error Analysis: Apply statistical methods (e.g., χ² tests) to diffraction data. Tools like WinGX integrate SIR97 for phase problem solutions, reducing systematic errors .
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The nitro group may act as an acceptor, forming C–H···O bonds with adjacent oxazole rings. Crystal packing efficiency is calculated using Mercury’s void analysis, with lower void volumes (< 5%) indicating dense, stable packing .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Refinement
| Software | Function | Validation Metric |
|---|---|---|
| SHELXL | Refinement | R-factor < 5% |
| WinGX | Data integration | I/σ(I) > 2.0 |
| PLATON | Symmetry checks | MISSYM alerts resolved |
Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| Nitro-group reduction | Excess reducing agent | Controlled NaBH4 use |
| Oxazole ring opening | Acidic hydrolysis | Neutral pH conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
